molecular formula C12H24N6O5 B017231 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane CAS No. 356046-26-9

1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane

Cat. No. B017231
M. Wt: 332.36 g/mol
InChI Key: OQHIMLOZSDFRID-UHFFFAOYSA-N
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Description

1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane is a compound that has garnered attention in various scientific fields due to its unique structure and properties. Its synthesis and study provide insights into its potential applications and behaviors in chemical reactions.

Synthesis Analysis

The synthesis of 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane involves strategic functional group manipulations and the use of diazido precursors. For example, synthesis strategies may include the stepwise addition of azido groups to a pentaoxaheptadecane backbone, leveraging the reactivity of precursor molecules under controlled conditions to achieve the desired azido functionalization (Li, 2009).

Molecular Structure Analysis

The molecular structure of 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane is characterized by the presence of azido groups attached to a flexible, oxygen-rich backbone. This structure is pivotal for its reactivity and interaction with metal ions, as demonstrated by calorimetric studies on complexation behaviors with alkali and alkaline-earth metal salts (Solov'ev et al., 1991).

Chemical Reactions and Properties

1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane participates in unique chemical reactions, including complexation with metal ions. Its azido groups allow for versatile chemical transformations, making it a valuable compound in the synthesis of more complex molecules and materials with enhanced ionophoric properties (Raban et al., 1983).

Scientific Research Applications

  • Study of Nonideal Mixing in Fluid Bilayers : It is used to study nonideal mixing of unsaturated phosphocholines in fluid bilayers, providing insights into lipid bilayer behaviors (Otto et al., 2000).

  • Development of Photoaffinity Labeling Probes : The compound facilitates the rapid development of effective diazido photoaffinity labeling probes, which are crucial for identifying unknown target biomolecules of bioactive compounds (Yoshida, Misawa, & Hosoya, 2014).

  • Chemical Biology Applications : It is useful in chemical biology for selective 1,3-dipolar cycloadditions of diazo compounds in the presence of azides (Aronoff, Gold, & Raines, 2016).

  • Enhanced Ionophoric Properties : This compound exhibits enhanced ionophoric properties and can be used in various scientific research applications, particularly in the study of ion transport and crown ethers (Raban, Greenblatt, & Kandil, 1983).

  • Use in Medicinal Chemistry : The 1,3-diazepine scaffold, related to this compound, is used in medicinal chemistry to design enzyme inhibitors, GPCR ligands, and other compounds with various biological activities (Malki, Martínez, & Masurier, 2021).

  • Biomedical Applications of Diazeniumdiolates : Diazeniumdiolates, related to this compound, have foundational importance for biomedical applications, crucial for studying NO's chemical biology and designing therapeutic advances (Keefer, 2011).

  • Photoaffinity Probes in Nucleic Acid Studies : The mono- and diazido analogs of ethidium, structurally similar to this compound, are valuable as photoaffinity probes in chemical and biological studies on nucleic acids (Graves, Yielding, Watkins, & Yielding, 1977).

  • Energetic Azido Plasticizers : Diazido and triazido derivatives of pentaerythritol, structurally related to this compound, can be utilized as energetic azido plasticizers or intermediates for the production of such plasticizers (Frankel & Wilson, 1938).

  • Complex Formation with Metal Salts : 1,17-bis-diphenylphosphinyl-3,6,9,12,15-pentaoxaheptadecane forms complexes with alkali and alkaline-earth metal salts, suggesting potential applications in coordination chemistry and materials science (Solov'ev et al., 1991).

  • Functionalization and Nanostructure Formation : Diazido derivatives of 3,6-diamino acridine (proflavine) can intercalate into DNA and undergo functionalization through click chemistry to form nanostructures with diverse properties (Hafshejani et al., 2015).

properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N6O5/c13-17-15-1-3-19-5-7-21-9-11-23-12-10-22-8-6-20-4-2-16-18-14/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHIMLOZSDFRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596009
Record name 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane

CAS RN

356046-26-9
Record name 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azido-PEG5-Azide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
Y Jin, M Joshi, T Araki, N Kamimura, E Masai… - Polymers, 2023 - mdpi.com
2-Pyrone-4,6-dicarboxylic acid (PDC) is a chemically stable metabolic intermediate of lignin that can be produced on a large scale by transforming bacteria. Novel biomass-based …
Number of citations: 5 www.mdpi.com
Y Washino, T Michinobu - Macromolecular Chemistry and …, 2014 - Wiley Online Library
The multiple click approach is applied to the synthesis of sequence‐regulated linear polymers. The combination and reaction order of the click chemistry reactions are comprehensively …
Number of citations: 15 onlinelibrary.wiley.com
T Kantner, B Alkhawaja, AG Watts - ACS omega, 2017 - ACS Publications
Trialkylphosphines tris(2-carboxy-ethyl)-phosphine and tris(3-hydroxypropyl)-phosphine are popular reagents for the reduction of cysteine residues in bioconjugation reactions using …
Number of citations: 14 pubs.acs.org
HC Hung, CW Cheng, YY Wang, YJ Chen, WS Chung - 2009 - Wiley Online Library
Fluorescent chemosensors 6–9, with variable length polyoxyethylenes between two triazolylmethyl ether units, have been synthesized under “click” conditions in which the bis‐triazoles …
A Larsson, J Angbrant, J Ekeroth, P Månsson… - Sensors and Actuators B …, 2006 - Elsevier
This contribution describes the synthesis, characterisation and evaluation of a novel biochip technology for the detection of the explosive substance 2,4,6-trinitrotoluene (TNT). Two …
Number of citations: 84 www.sciencedirect.com
BM El-Zaatari - 2018 - search.proquest.com
The copper (I) catalyzed azide—alkyne cycloaddition (CuAAC) reaction is one of the most utilized click chemistries and has applications that include organic synthesis, bioconjugation, …
Number of citations: 1 search.proquest.com
AH Jahromi, Y Fu, KA Miller, L Nguyen, LM Luu… - academia.edu
All reagents were purchased from commercial suppliers and used without further purification. Anhydrous solvents were obtained from an anhydrous solvent dispensing system. For all …
Number of citations: 0 www.academia.edu
AC Tibbits - 2017 - udspace.udel.edu
Fuel cells are energy conversion devices which directly convert chemical energy into electrical energy and environmentally friendly byproducts (ie, water) with potential versatility for …
Number of citations: 1 udspace.udel.edu
P Jain - 2010 - digitalcommons.usf.edu
Inhibiting therapeutically important protein-protein interactions has been a tremendous challenge for medicinal chemists. The folded 3D structures of peptides and proteins, mainly …
Number of citations: 6 digitalcommons.usf.edu
AH Jahromi - 2013 - core.ac.uk
Myotonic dystrophy type 1 (DM1) is caused by an expanded CUG repeat (CUGexp) that sequesters muscleblind-like 1 protein (MBNL1), a protein that regulates alternative splicing. …
Number of citations: 2 core.ac.uk

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